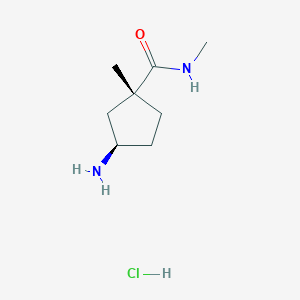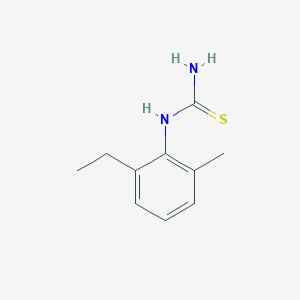![molecular formula C12H13N3O4S2 B2829708 N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide CAS No. 921837-33-4](/img/structure/B2829708.png)
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that targets the protein kinase Mps1. Mps1 is a crucial protein involved in the regulation of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Dysregulation of this checkpoint can lead to chromosomal instability and aneuploidy, which are hallmarks of cancer. Therefore, Mps1 inhibitors like Mps1-IN-3 have emerged as promising anticancer agents.
Scientific Research Applications
1. Analytical Applications in Colorimetric Assays
The compound has been utilized in developing a colorimetric assay for lipid peroxidation. Using methanesulfonic acid-based medium, malondialdehyde and 4-hydroxyalkenals can be measured. This method facilitates the determination of tissue-specific MDA production in vivo (Gérard-Monnier et al., 1998).
2. Structural Studies and Supramolecular Assembly
Structural studies of N-[4-(6-Methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide derivatives have been conducted using X-ray powder diffraction. These studies focus on understanding the intermolecular interactions and their impact on molecular assembly (Dey et al., 2015).
3. Exploration as Potential Antiarrhythmic Agents
The compound has been synthesized and tested for its potential as a class III antiarrhythmic agent. It has shown effects in increasing cardiac action potential duration at nanomolar concentrations (Connors et al., 1991).
4. Application in Electroanalytical Methods
This compound has been studied using voltammetric techniques, revealing insights into its electrochemical properties. This research contributes to the development of analytical methods for pharmaceutical compounds (Álvarez-Lueje et al., 1997).
5. Antibacterial Activity Studies
The antibacterial activity of sulfonamide derivatives, including those related to this compound, has been investigated against various bacteria strains. These studies enhance our understanding of the potential medicinal applications of such compounds (Özdemir et al., 2009).
6. Investigation of Relay Proton Braking Mechanism
Research has been conducted to understand the relayed brake mechanism in derivatives of this compound. These studies provide insight into the rotational dynamics of molecular structures (Furukawa et al., 2020).
Mechanism of Action
Target of Action
The compound N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)methanesulfonamide is a derivative of pyridazinone . Pyridazinone derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)methanesulfonamide might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Given the wide range of biological activities associated with pyridazinone derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-20(16,17)12-8-7-11(13-14-12)9-3-5-10(6-4-9)15-21(2,18)19/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYUCAVIFOKYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[7-(4-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2829625.png)
![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2829629.png)

![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)
